
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring, along with a methanamine group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine typically involves multi-step reactions starting from commercially available precursors One common method involves the halogenation of 4-methylpyridine to introduce chlorine and fluorine atoms at the 2 and 5 positions, respectively
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the halogenation and substitution reactions. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogens.
科学的研究の応用
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of halogen atoms and the methanamine group allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: Lacks the fluorine and methanamine groups, making it less versatile in certain reactions.
5-Fluoro-2-methylpyridine: Lacks the chlorine atoms, which affects its reactivity and biological activity.
4-Methylpyridine: Does not have any halogen substituents, making it significantly different in terms of chemical behavior.
Uniqueness
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine is unique due to the specific combination of chlorine, fluorine, and methyl substituents along with the methanamine group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H7Cl2FN2 |
|---|---|
分子量 |
209.05 g/mol |
IUPAC名 |
(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H7Cl2FN2/c1-3-4(2-11)6(8)12-7(9)5(3)10/h2,11H2,1H3 |
InChIキー |
QKACLJCNANXFQR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



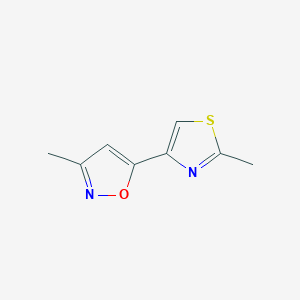
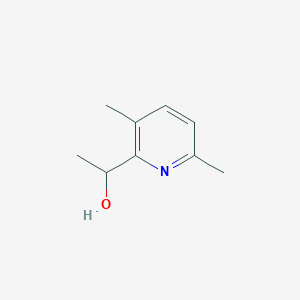
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

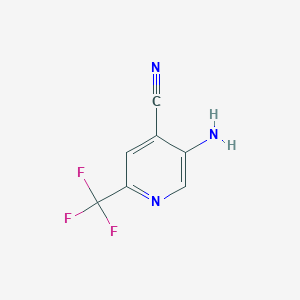
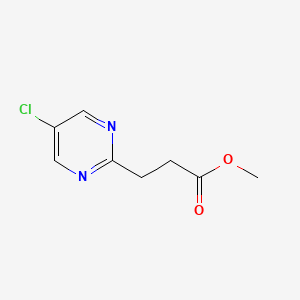
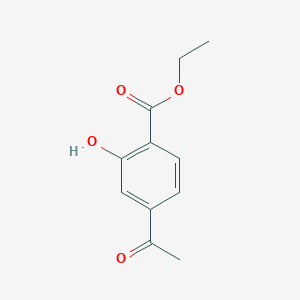
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)
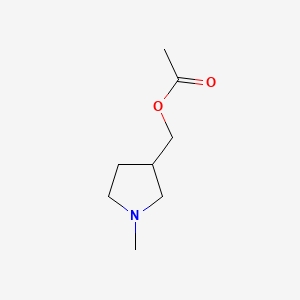

![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)


